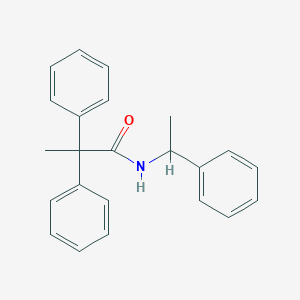![molecular formula C20H16N6OS B286659 methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286659.png)
methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been proposed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to downregulate the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it accessible for further studies. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the research on methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and toxicity in animal models to assess its potential for clinical applications. Moreover, there is a need for further studies on its structure-activity relationship to optimize its biological activity and selectivity. Finally, there is a potential for the development of new derivatives of this compound with improved properties for scientific research.
合成法
The synthesis of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromoanisole with 2-amino-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C. The resulting intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C to give the final product.
科学的研究の応用
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has potential applications in scientific research. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities against various microorganisms. Moreover, it has been reported to have anti-inflammatory effects in animal models.
特性
分子式 |
C20H16N6OS |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-13-17(12-21-25(13)15-6-4-3-5-7-15)19-24-26-18(22-23-20(26)28-19)14-8-10-16(27-2)11-9-14/h3-12H,1-2H3 |
InChIキー |
PNLDBZAYEBWPQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)


